4-Bromo-6-chloroquinolin-3-amine 4-Bromo-6-chloroquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19943697
InChI: InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2
SMILES:
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol

4-Bromo-6-chloroquinolin-3-amine

CAS No.:

VCID: VC19943697

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-chloroquinolin-3-amine -

Description

4-Bromo-6-chloroquinolin-3-amine is a derivative of quinoline, characterized by the presence of bromine at the fourth position and chlorine at the sixth position of the quinoline ring. This compound is notable for its diverse biological activities, making it a valuable component in medicinal chemistry. It exhibits potential antimicrobial, antimalarial, and anticancer properties, contributing significantly to pharmaceutical research and development.

Synthesis Methods

The synthesis of 4-Bromo-6-chloroquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. Although specific methods are not detailed in the provided sources, related compounds like 6-bromo-4-chloroquinoline can be synthesized using reagents such as 4-bromaniline, ethyl propiolate, and phosphorus trichloride in a three-step reaction process .

Biological Activities and Applications

4-Bromo-6-chloroquinolin-3-amine has been investigated for its biological activities, including:

  • Antimicrobial Activity: It has potential as an inhibitor of bacterial DNA gyrase and topoisomerase, suggesting its utility in developing new antimicrobial agents.

  • Anticancer Activity: Preliminary studies indicate that derivatives of this compound can enhance activities against specific targets in cancer therapy by inhibiting DNA synthesis.

  • Pharmaceutical Research: It serves as a precursor for various biologically active compounds, reacting with different amines to generate derivatives with varying biological activities.

Comparison with Analogues

The positioning of halogen substituents significantly affects the reactivity and biological activity of quinoline derivatives. Some notable analogues include:

Compound NameStructural FeaturesUnique Properties
8-Bromo-6-chloroquinolin-3-amineBromine at position 8 and chlorine at position 6Strong antibacterial activity
4-Bromo-8-chloroquinolineBromine at position 4 and chlorine at position 8Potentially less effective against certain pathogens
8-Bromo-4-chloroquinolineBromine at position 8 and chlorine at position 4Different interaction profile with enzymes
6-Bromo-4-chloroquinolineBromine at position 6 and chlorine at position 4Varying biological activity compared to others

These analogues highlight the importance of halogen positioning in determining biological efficacy.

Research Findings and Future Directions

Research indicates that 4-Bromo-6-chloroquinolin-3-amine exhibits significant biological activity, making it a promising candidate for further study in medicinal chemistry. Its ability to inhibit DNA synthesis and interact with bacterial enzymes suggests potential applications in antimicrobial and anticancer therapies. Future studies should focus on optimizing synthesis methods and exploring its derivatives for targeted therapeutic applications.

Product Name 4-Bromo-6-chloroquinolin-3-amine
Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
IUPAC Name 4-bromo-6-chloroquinolin-3-amine
Standard InChI InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2
Standard InChIKey SPLQUWHNCZTYMI-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(C(=C2C=C1Cl)Br)N
PubChem Compound 90237877
Last Modified Aug 11 2024

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